molecular formula C14H15Cl2N3O B12272971 [2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine

[2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine

Cat. No.: B12272971
M. Wt: 312.2 g/mol
InChI Key: XPITXGMPVAHMOL-UHFFFAOYSA-N
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Description

[2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chlorine atoms and an ethylamine side chain attached to a methoxybenzyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of pyrimidine to introduce chlorine atoms at the 4 and 6 positions. This is followed by the alkylation of the pyrimidine ring with an ethylamine group. The final step involves the attachment of the methoxybenzyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

[2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrimidine compounds.

Scientific Research Applications

[2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • [2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-phenyl)-amine
  • [2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-ethoxy-benzyl)-amine
  • [2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methyl-benzyl)-amine

Uniqueness

Compared to similar compounds, [2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of the methoxy group enhances its solubility and may influence its biological activity, making it a compound of particular interest in medicinal chemistry and drug development.

Properties

IUPAC Name

2-(4,6-dichloropyrimidin-5-yl)-N-[(4-methoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O/c1-20-11-4-2-10(3-5-11)8-17-7-6-12-13(15)18-9-19-14(12)16/h2-5,9,17H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPITXGMPVAHMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCCC2=C(N=CN=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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